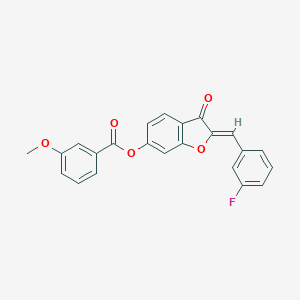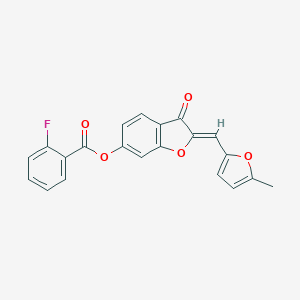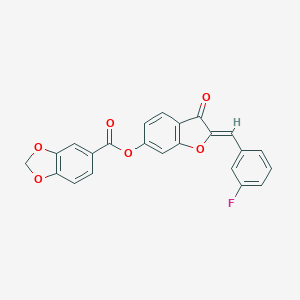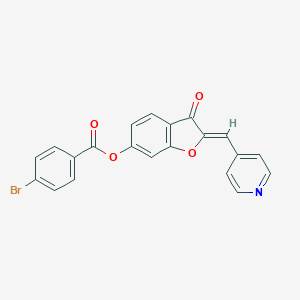![molecular formula C23H18N4O4 B356338 [4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)phenyl] acetate CAS No. 877793-29-8](/img/structure/B356338.png)
[4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(acetyloxy)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-3-yl]phenyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(acetyloxy)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-3-yl]phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2’,3’4,5]pyrimido[1,6-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Acetyloxy Group: The acetyloxy group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling with Phenyl Acetate: The final step involves coupling the intermediate with phenyl acetate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(acetyloxy)-5
Eigenschaften
CAS-Nummer |
877793-29-8 |
|---|---|
Molekularformel |
C23H18N4O4 |
Molekulargewicht |
414.4g/mol |
IUPAC-Name |
[4-(3-acetyloxy-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-5-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18N4O4/c1-13-24-22-21(23-25-18-6-4-5-7-19(18)27(13)23)20(31-15(3)29)12-26(22)16-8-10-17(11-9-16)30-14(2)28/h4-12H,1-3H3 |
InChI-Schlüssel |
UTZWYMGISAQBEP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=CN2C3=CC=C(C=C3)OC(=O)C)OC(=O)C)C4=NC5=CC=CC=C5N14 |
Kanonische SMILES |
CC1=NC2=C(C(=CN2C3=CC=C(C=C3)OC(=O)C)OC(=O)C)C4=NC5=CC=CC=C5N14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-[1-[2-(diethylazaniumyl)ethyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B356255.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356256.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356258.png)
![2-(4-chlorophenoxy)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B356263.png)





![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-propoxyphenyl)methanolate](/img/structure/B356274.png)
![(E)-[2-(4-methylphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-propoxyphenyl)methanolate](/img/structure/B356275.png)
![5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B356277.png)
![5-(4-Ethylphenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B356278.png)
![7-(3-Methylphenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B356279.png)
